1-[(2-methylphenyl)methyl]-N-(4-pyrazol-1-ylbutan-2-yl)triazole-4-carboxamide
Description
1-[(2-methylphenyl)methyl]-N-(4-pyrazol-1-ylbutan-2-yl)triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-(4-pyrazol-1-ylbutan-2-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-14-6-3-4-7-16(14)12-24-13-17(21-22-24)18(25)20-15(2)8-11-23-10-5-9-19-23/h3-7,9-10,13,15H,8,11-12H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVTVCPILJKTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=O)NC(C)CCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-methylphenyl)methyl]-N-(4-pyrazol-1-ylbutan-2-yl)triazole-4-carboxamide typically involves a multi-step process. The synthetic route generally starts with the preparation of the triazole ring, followed by the introduction of the pyrazole and butan-2-yl groups. Common reagents used in the synthesis include hydrazine, acetic acid, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
1-[(2-methylphenyl)methyl]-N-(4-pyrazol-1-ylbutan-2-yl)triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[(2-methylphenyl)methyl]-N-(4-pyrazol-1-ylbutan-2-yl)triazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel compounds with potential therapeutic properties.
Biology: In biological research, the compound is studied for its interactions with various enzymes and receptors. It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: The compound is investigated for its potential use in treating various diseases, including cancer, infectious diseases, and inflammatory conditions. Its ability to modulate biological pathways makes it a promising therapeutic agent.
Industry: In the agrochemical industry, the compound is explored for its potential as a pesticide or herbicide. Its biological activity against pests and weeds makes it a valuable addition to crop protection strategies.
Mechanism of Action
The mechanism of action of 1-[(2-methylphenyl)methyl]-N-(4-pyrazol-1-ylbutan-2-yl)triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(2-methylphenyl)methyl]-N-(4-pyrazol-1-ylbutan-2-yl)triazole-4-carboxamide can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent that also contains a triazole ring. Unlike this compound, fluconazole is primarily used to treat fungal infections.
Voriconazole: Another antifungal agent with a triazole structure. It is used to treat serious fungal infections and has a different spectrum of activity compared to this compound.
Itraconazole: A triazole antifungal that is used to treat a variety of fungal infections. It differs in its pharmacokinetic properties and spectrum of activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
